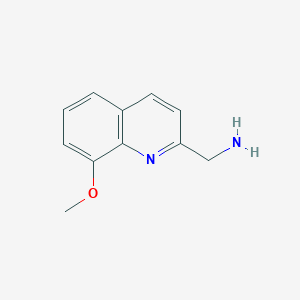
(8-Methoxyquinolin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Methoxyquinolin-2-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a methoxy group at the 8th position and a methanamine group at the 2nd position on the quinoline ring, making it a valuable molecule for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxyquinolin-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxyquinoline.
Functional Group Introduction: The methanamine group is introduced at the 2nd position through a series of reactions, including nitration, reduction, and substitution reactions.
Reaction Conditions: Common reagents used in these reactions include nitric acid, tin chloride, and ammonia. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(8-Methoxyquinolin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Hydroxyquinolin-2-yl)methanamine.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
(8-Methoxyquinolin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of fluorescent probes for metal ion detection.
作用機序
The mechanism of action of (8-Methoxyquinolin-2-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
類似化合物との比較
Similar Compounds
(7-Methoxyquinolin-8-yl)methanamine: Similar structure but with the methoxy group at the 7th position.
2-Methyl-8-quinolinol: Features a methyl group instead of a methanamine group.
Uniqueness
(8-Methoxyquinolin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methanamine groups contribute to its versatility in various applications, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
(8-methoxyquinolin-2-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,7,12H2,1H3 |
InChIキー |
CFBRBEUTBXFISJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=C(C=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


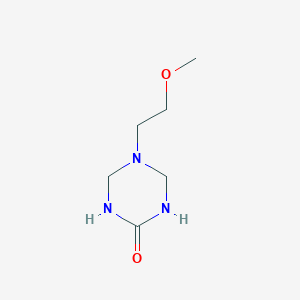
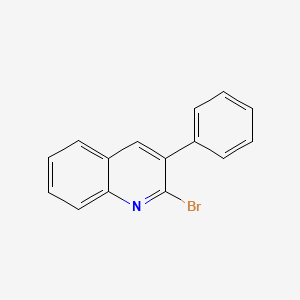
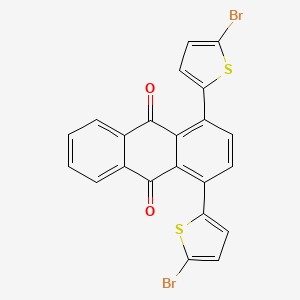
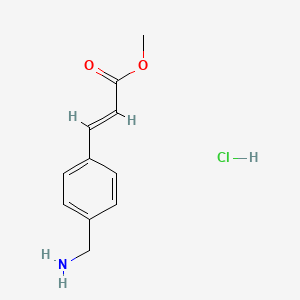
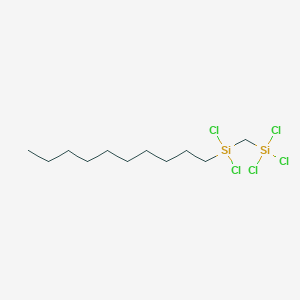

![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)



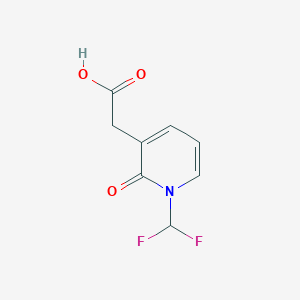


![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
